molecular formula C11H6F3N3O2S B1436294 4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine CAS No. 1823183-09-0

4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine

Cat. No. B1436294
M. Wt: 301.25 g/mol
InChI Key: FVSCDXBZTODOID-UHFFFAOYSA-N
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Description

The compound “4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many important biomolecules like nucleotides. It also has a nitrophenyl group attached via a sulfur atom and a trifluoromethyl group attached to the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar pyrimidine ring, with the electron-withdrawing trifluoromethyl group and the bulky nitrophenyl group likely having significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced, and the sulfur atom might participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group, a strong electron-withdrawing group, would likely make the compound a good electrophile .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives have been synthesized through reactions involving amines and thiols, showcasing the versatility of pyrimidine compounds in chemical synthesis. These reactions have led to the formation of products with specific regio- and stereoselective properties, indicating the potential for creating targeted molecular structures for various applications (Čikotienė et al., 2007).

Pharmacological Applications

Pyrimidine derivatives have been explored for their pharmacological properties, including anti-inflammatory and cytotoxic activities. Certain synthesized pyrimidine compounds have shown significant anti-inflammatory effects, comparable to standard drugs like diclofenac sodium, suggesting their potential in developing new therapeutic agents (Bhat & Kumar, 2017).

Anticancer Research

The synthesis of specific pyrimidine derivatives has been linked to the development of small molecule anticancer drugs. The methods for synthesizing these compounds involve steps like nucleophilic substitution and coupling reactions, highlighting the role of pyrimidine derivatives in creating intermediates for anticancer medications (Kou & Yang, 2022).

Nonlinear Optical Materials

Pyrimidine derivatives have also been studied for their nonlinear optical (NLO) properties, which are crucial for applications in optics and photonics. The electronic structure and NLO properties of these compounds make them candidates for use in optoelectronic devices and other high-tech applications (Hussain et al., 2020).

Supramolecular Chemistry

Certain ureidopyrimidone derivatives, which share structural similarities with pyrimidine compounds, have shown strong dimerization capabilities through hydrogen bonding. This property is significant for the development of supramolecular assemblies and materials (Beijer et al., 1998).

Future Directions

The study of such compounds could be valuable in various fields, including medicinal chemistry and materials science. Their unique structures could give rise to interesting chemical properties .

properties

IUPAC Name

4-(4-nitrophenyl)sulfanyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O2S/c12-11(13,14)9-5-10(16-6-15-9)20-8-3-1-7(2-4-8)17(18)19/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSCDXBZTODOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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